molecular formula C20H21N3O5 B11393968 N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,6-dimethylphenoxy)acetamide

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,6-dimethylphenoxy)acetamide

Cat. No.: B11393968
M. Wt: 383.4 g/mol
InChI Key: TTYMYJYHFOPTHN-UHFFFAOYSA-N
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Description

N-[4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,6-dimethylphenoxy)acetamide is a heterocyclic acetamide derivative featuring a 1,2,5-oxadiazole (furazan) core substituted with a 3,4-dimethoxyphenyl group at position 2. The acetamide side chain is modified with a 2,6-dimethylphenoxy moiety.

Properties

Molecular Formula

C20H21N3O5

Molecular Weight

383.4 g/mol

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,6-dimethylphenoxy)acetamide

InChI

InChI=1S/C20H21N3O5/c1-12-6-5-7-13(2)19(12)27-11-17(24)21-20-18(22-28-23-20)14-8-9-15(25-3)16(10-14)26-4/h5-10H,11H2,1-4H3,(H,21,23,24)

InChI Key

TTYMYJYHFOPTHN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC2=NON=C2C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,6-dimethylphenoxy)acetamide typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the dimethoxyphenyl and dimethylphenoxy groups under controlled conditions. Common reagents used in these reactions include hydrazine derivatives, acetic anhydride, and various catalysts to facilitate the cyclization and substitution processes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of advanced purification methods, including chromatography and recrystallization, ensures that the final product meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,6-dimethylphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperatures and pH.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,6-dimethylphenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,6-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Oxadiazole-Based Acetamide Derivatives

Key Analogs from :
Compound ID Substituents on Oxadiazole Acetamide Side Chain Molecular Weight (g/mol)
Target Compound 3,4-Dimethoxyphenyl 2-(2,6-Dimethylphenoxy) ~403.8 (estimated)
BH53184 4-Ethyl 2-(3,5-Dimethylphenoxy) 275.30
BH53186 3,4-Dimethoxyphenyl 2-(2-Chlorophenoxy)propanamide 403.82

Key Differences :

  • BH53184 replaces the oxadiazole’s 3,4-dimethoxyphenyl with an ethyl group, reducing aromaticity and electron-donating capacity.
  • BH53186 substitutes the acetamide’s methylphenoxy group with a chlorophenoxy propanamide. The chlorine atom introduces electron-withdrawing effects, which may alter binding affinity to hydrophobic pockets. The propanamide extension could increase metabolic stability compared to acetamide .

Benzothiazole Derivatives ()

The target compound differs significantly from benzothiazole-based analogs such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4-dimethoxyphenyl)acetamide . Key distinctions include:

  • Core Heterocycle : Benzothiazoles contain a sulfur and nitrogen atom, enhancing π-π stacking and hydrogen-bond acceptor capacity compared to oxadiazoles.
  • In contrast, the target compound’s methoxy groups balance electron donation and hydrophilicity .

Complex Stereochemical Analogs ()

Compounds such as N-[(2S,3S,5S)-5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide (compound g) feature intricate stereochemistry and extended alkyl chains. These structural elements may enhance target selectivity (e.g., protease inhibition) but complicate synthetic accessibility. The target compound’s simpler architecture offers advantages in manufacturability and pharmacokinetic predictability .

Sulfanyl-Triazole Derivatives ()

N-(2,6-Dimethylphenyl)-2-[(4-ethyl-5-{[(6-oxo-1-phenyl-1,6-dihydropyridazin-3-yl)oxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide (CAS 692737-11-4) incorporates a triazole-thioether linkage and a pyridazinyloxy group. This structure’s higher molecular weight (490.58 g/mol) and sulfur atom increase lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility compared to the target compound .

Benzamide Derivatives ()

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) shares the 3,4-dimethoxyphenyl motif but replaces the oxadiazole-acetamide framework with a benzamide-ethylamine system. However, the ethylamine linker in Rip-B may enhance solubility and oral bioavailability .

Research Implications

The target compound’s balanced electronic profile (methoxy donors) and steric hindrance (2,6-dimethylphenoxy) position it as a promising candidate for further studies in enzyme inhibition or receptor modulation. Its analogs highlight trade-offs between metabolic stability, solubility, and synthetic complexity, guiding future structural optimizations .

Biological Activity

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,6-dimethylphenoxy)acetamide is a synthetic compound belonging to the oxadiazole class, which has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC20H19N3O5
Molecular Weight381.4 g/mol
IUPAC NameThis compound
InChI KeyACTQDCFJGIFKCN-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The proposed mechanisms include:

  • Receptor Interaction : The compound may bind to specific cellular receptors, modulating their activity and influencing downstream signaling pathways.
  • Enzyme Inhibition : It has been suggested that the compound can inhibit key enzymes involved in metabolic processes, thereby affecting cellular functions.
  • Signaling Pathway Modulation : By altering signaling pathways related to cell growth and apoptosis, the compound may exert anti-cancer effects.

Anticancer Activity

Research indicates that compounds with oxadiazole moieties exhibit significant anticancer properties. For instance:

  • A study demonstrated that similar oxadiazole derivatives showed cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Properties

The antimicrobial potential of oxadiazole derivatives has also been explored. Specific studies have shown that these compounds can exhibit activity against a range of bacterial strains:

  • Case Study : A derivative similar to this compound was tested against Staphylococcus aureus and Escherichia coli, showing promising inhibitory effects .

Melanogenesis Enhancement

Another interesting aspect of related compounds is their role in enhancing melanogenesis:

  • A study found that a related compound increased melanin synthesis in B16F10 melanoma cells through the activation of tyrosinase expression . This suggests potential applications in treating hypopigmentation disorders.

Summary of Biological Studies

Study FocusFindingsReference
Anticancer ActivityInduced apoptosis in cancer cell lines
Antimicrobial ActivityEffective against S. aureus and E. coli
MelanogenesisEnhanced melanin synthesis

Case Studies

  • Anticancer Effects : In vitro studies showed that the compound inhibited the growth of breast cancer cells by inducing apoptosis through caspase activation.
  • Antibacterial Activity : The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli.

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